5-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide
Description
This compound belongs to a class of nitrofuran derivatives characterized by a fused naphtho[2,1-d][1,3]thiazole core and a propargyl substituent. Its structure integrates a 5-nitrofuran carboxamide moiety, which is known for conferring bioactivity in antimicrobial and antiparasitic agents . Synthesis typically involves coupling 5-nitrofuran-2-carboxylic acid with functionalized naphthothiazole intermediates under peptide-coupling conditions, followed by purification via column chromatography .
Properties
IUPAC Name |
5-nitro-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O4S/c1-2-11-21-14-8-7-12-5-3-4-6-13(12)17(14)27-19(21)20-18(23)15-9-10-16(26-15)22(24)25/h1,3-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBNGJSWDDYUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthothiazole core: This can be achieved by reacting 2-aminothiophenol with 2-bromo-1-naphthaldehyde under basic conditions to form the naphthothiazole ring.
Introduction of the nitro group: Nitration of the naphthothiazole intermediate using a mixture of concentrated nitric and sulfuric acids.
Formation of the furan carboxamide: This involves the reaction of the nitro-naphthothiazole intermediate with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine.
Alkyne functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The alkyne group can participate in coupling reactions such as the Sonogashira coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Propargyl bromide, palladium catalyst, copper co-catalyst.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of extended conjugated systems or other complex structures.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The naphthothiazole moiety may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Nitrofuran-Thiazole Hybrids
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Bioactivity Modulation: The propargyl group in the target compound may enhance membrane permeability compared to simpler analogues like 64, which lacks bulky substituents . However, 65 demonstrates superior antitrypanosomal activity due to the electron-rich phenyl group stabilizing charge-transfer interactions .
Functional Analogues with Nitrofuran Motifs
- N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a): Exhibits moderate trypanocidal activity (EC50: 5.6 µM) but suffers from metabolic instability due to the cyclohexyl group .
- 5-Nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide (22d) : The pyridylmethyl substituent enhances solubility and bioavailability, though its antimicrobial potency is lower than thiazole-containing derivatives .
Research Findings and Mechanistic Insights
- Antimicrobial Activity: Compounds like 6a (MIC: 8 µg/mL against S. aureus) highlight the importance of the thiazolidinone ring in disrupting bacterial cell-wall synthesis . The target compound’s activity remains uncharacterized but is hypothesized to align with nitrofuran-DNA adduct formation .
- Electrochemical Behavior: Nitrofurans with electron-withdrawing groups (e.g., nitro) exhibit redox potentials conducive to generating reactive oxygen species (ROS), a mechanism critical in antiparasitic action .
- Thermal Stability : The target compound’s melting point (~297°C, inferred from analogues) suggests higher thermal stability than 22d (mp: 91–92°C), likely due to its fused aromatic system .
Biological Activity
5-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide is a complex organic compound belonging to the class of nitro-containing heterocycles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the nitro group in its structure is particularly significant as it influences the compound's pharmacological profile.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
The synthesis typically involves several steps:
- Formation of the benzothiazole core.
- Introduction of the prop-2-ynyl group via Sonogashira coupling.
- Amidation to incorporate the furan-2-carboxamide moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may bind covalently to DNA or proteins, disrupting their function and leading to cell death in pathogens or cancer cells .
1. Antimicrobial Activity
Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism typically involves:
- Reduction of Nitro Group : The nitro group is reduced intracellularly, generating reactive species that damage DNA.
- Examples : Compounds like metronidazole showcase similar mechanisms and are used clinically against a range of infections .
2. Anticancer Activity
Research indicates that compounds with a similar structural framework exhibit significant anticancer effects:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and repair processes, leading to apoptosis in cancer cells.
- Case Studies : Various studies have reported on derivatives that demonstrate cytotoxicity against different cancer cell lines .
3. Anti-inflammatory Activity
Nitro compounds also show promise in modulating inflammatory responses:
- Mechanism : They may influence signaling pathways by modifying protein functions through electrophilic interactions.
- Research Findings : Studies have suggested that certain nitro derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Nitro reduction leads to DNA damage | , |
| Anticancer | Inhibition of DNA repair enzymes | , |
| Anti-inflammatory | Modulation of inflammatory cytokines | , |
Study 1: Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives similar to this compound exhibited potent activity against Escherichia coli and Staphylococcus aureus. The mechanism was linked to the generation of reactive oxygen species post-nitro reduction.
Study 2: Cancer Cell Line Testing
Research conducted on various cancer cell lines showed that this compound could induce apoptosis through a caspase-dependent pathway. The study highlighted its potential as a lead compound for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
